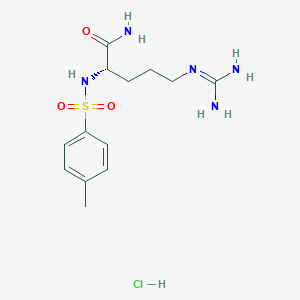

Tos-Arg-NH2 HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

High-Content Screening in Toxicology

High-content screening (HCS) technology combines automated microscopy and quantitative image analysis to address biological questions in both academia and the pharmaceutical industry. HCS has been utilized extensively in the field of in vitro toxicology to study the mechanism of compound toxicity. This technology facilitates the exploration of toxicological effects across several specialized areas, including developmental toxicity, genotoxicity, and hepatotoxicity, among others. It also plays a pivotal role in advancing drug development and understanding biological processes, making toxicology studies more efficient and comprehensive (Li & Xia, 2019).

Wastewater Treatment and Antibiotic Resistance

The role of advanced chemical oxidation processes (AOPs) in combating antibiotic-resistant bacteria and genes in urban wastewater highlights the environmental applications of scientific research. These processes, including ozonation and photocatalysis, are crucial in addressing the spread of antibiotic resistance, a significant public health issue. AOPs are evaluated for their efficiency in inactivating antibiotic-resistant bacteria and removing antibiotic resistance genes from wastewater effluents, emphasizing the need for further research to optimize these processes for environmental protection (Michael-Kordatou, Karaolia, & Fatta-Kassinos, 2018).

Advanced Material Science

Tos-Arg-NH2 HCl's applications extend into the realm of material science, where its characteristics are explored to enhance various materials and technologies. For example, time-of-flight secondary ion mass spectrometry (TOF-SIMS) has been used for the surface chemical analysis of minerals in the context of froth flotation. This technique provides insights into the interactions of reagents on mineral surfaces and the effects of various ions, contributing to the optimization of flotation processes and the development of new materials (Chelgani & Hart, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Tos-Arg-NH2 HCl, also known as Arg-rich ultra-short cationic lipopeptides (USCLs), primarily targets bacterial membranes . These targets play a crucial role in maintaining the integrity and functionality of bacterial cells.

Mode of Action

The compound interacts with its targets by binding to the bacterial membranes . This interaction leads to the permeabilization of the cell membranes, causing visible cell surface alterations . As a result, there is a significant decrease in bacterial viability .

Biochemical Pathways

The affected pathway primarily involves the integrity of the bacterial cell membrane . The downstream effects include the disruption of essential processes within the bacteria, leading to their death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the permeabilization of bacterial cell membranes and the subsequent decrease in bacterial viability . This makes it an effective antimicrobial agent, particularly against Gram-positive bacteria .

Biochemische Analyse

Biochemical Properties

It is known that arginine, a component of Tos-Arg-NH2 HCl, plays a crucial role in various biochemical reactions . Arginine is involved in multiple metabolic pathways, including the arginase and citrulline-NO cycle

Cellular Effects

Arginine, a component of this compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Arginine, a component of this compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Arginine, a component of this compound, is known to be involved in several metabolic pathways, including the arginase and citrulline-NO cycle

Eigenschaften

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNEWYDCYUHJH-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595361 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-64-2 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.